

# Penoxsulam Soil Persistence and Half-Life: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil persistence and half-life of **penoxsulam**, a triazolopyrimidine sulfonamide herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use in agricultural settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to support research and development efforts.

## Executive Summary

**Penoxsulam** is a post-emergence herbicide used to control a variety of weeds in rice cultivation and other cropping systems. Its persistence in the soil is a key factor influencing its environmental risk profile, including its potential for carryover to subsequent crops and off-site transport. The dissipation of **penoxsulam** in soil is primarily driven by microbial degradation and, to a lesser extent, photolysis.<sup>[1][2]</sup> Its half-life in soil is variable, ranging from as short as a few days to over a month, influenced by a multitude of factors including soil type, moisture content, temperature, and application rate.<sup>[3][4]</sup> This guide synthesizes the available data to provide a comprehensive overview of **penoxsulam**'s behavior in the soil environment.

## Quantitative Data on Penoxsulam Soil Half-Life

The persistence of **penoxsulam**, often expressed as its half-life ( $DT_{50}$ ), has been investigated under a range of laboratory and field conditions. The following tables summarize the reported

half-life values, providing a comparative view of how different environmental variables can affect its dissipation rate. The dissipation of **penoxsulam** in soil generally follows first-order kinetics.[1][5][6]

Table 1: **Penoxsulam** Half-Life in Laboratory Soil Dissipation Studies

| Soil Type              | Application Rate ( $\mu\text{g/g}$ or g a.i./ha) | Moisture Condition | Temperature ( $^{\circ}\text{C}$ ) | Half-Life ( $\text{DT}_{50}$ ) in Days | Reference(s) |
|------------------------|--------------------------------------------------|--------------------|------------------------------------|----------------------------------------|--------------|
| Clay Loam              | 50 $\mu\text{g/g}$                               | Field Capacity     | 15-25                              | 7.5                                    | [5]          |
| Clay Loam              | 100 $\mu\text{g/g}$                              | Field Capacity     | 15-25                              | 7.8                                    | [5]          |
| Sandy Loam             | 50 $\mu\text{g/g}$                               | Field Capacity     | 15-25                              | 8.9                                    | [5]          |
| Sandy Loam             | 100 $\mu\text{g/g}$                              | Field Capacity     | 15-25                              | 9.3                                    | [5]          |
| Not Specified (Soil A) | 0.5 $\mu\text{g/g}$                              | Not Specified      | Not Specified                      | 3.48                                   | [1][4]       |
| Not Specified (Soil B) | 0.5 $\mu\text{g/g}$                              | Not Specified      | Not Specified                      | 3.57                                   | [1][4]       |
| Not Specified (Soil A) | 1.0 $\mu\text{g/g}$                              | Not Specified      | Not Specified                      | 4.10                                   | [1][4]       |
| Not Specified (Soil B) | 1.0 $\mu\text{g/g}$                              | Not Specified      | Not Specified                      | 4.17                                   | [1][4]       |
| Not Specified          | 0.5 $\mu\text{g/g}$                              | Flooded            | Not Specified                      | 5.50 - 6.93                            | [4]          |
| Not Specified          | 1.0 $\mu\text{g/g}$                              | Flooded            | Not Specified                      | 10.0 - 10.19                           | [4]          |
| Clay Loam              | Not Specified                                    | Not Specified      | Not Specified                      | 12.60 - 30.08                          | [3]          |
| Sandy Loam             | 17.09 (unamended)                                | Not Specified      | Not Specified                      | 8.92 - 11.88 (amended)                 |              |
| Acidic Soil            | 2 ppm & 4 ppm                                    | Not Specified      | Not Specified                      | 39.09 - 43.00                          |              |
| Neutral Soil           | 2 ppm & 4 ppm                                    | Not Specified      | Not Specified                      | 26.64 - 32.57                          |              |

|             |               |               |               |               |
|-------------|---------------|---------------|---------------|---------------|
| Saline Soil | 2 ppm & 4 ppm | Not Specified | Not Specified | 21.50 - 28.94 |
| Black Soil  | 2 ppm & 4 ppm | Not Specified | Not Specified | 19.93 - 27.12 |

Table 2: **Penoxsulam** Half-Life in Field Soil Dissipation Studies

| Soil Type                | Application Rate (g a.i./ha) | Location                           | Half-Life (DT <sub>50</sub> ) in Days | Reference(s) |
|--------------------------|------------------------------|------------------------------------|---------------------------------------|--------------|
| Mollisol                 | Not Specified                | Greece                             | 1.28 - 27.70                          | [3]          |
| Mollisol                 | Not Specified                | Chile                              | 1.28 - 27.70                          | [3]          |
| Aridisol                 | Not Specified                | Punjab, India                      | up to 30.08                           | [3]          |
| Paddy Soil               | Not Specified                | Not Specified                      | 7.32 - 10.4                           | [3][7]       |
| Sandy Clay Loam          | 25                           | Jabalpur, India                    | 26.65                                 | [6]          |
| Not Specified            | Not Specified                | Anhui, Heilongjiang, Henan (China) | 3.5 - 18                              | [8]          |
| Flooded Rice Field Soils | 40                           | Sacramento Valley, USA             | 2 - 13                                | [9][10]      |

## Experimental Protocols

The determination of **penoxsulam**'s soil half-life involves controlled laboratory or field studies. Below are detailed methodologies for key experiments.

### Laboratory Soil Dissipation Study

This protocol outlines a typical laboratory experiment to determine the dissipation rate of **penoxsulam** in soil under controlled conditions.

#### 1. Soil Collection and Preparation:

- Collect soil samples from the desired depth (e.g., 10-25 cm) from a location with no prior history of **penoxsulam** application.[5]
- Air-dry the soil, homogenize it by passing it through a 2-mm sieve, and store it appropriately. [5]
- Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

## 2. Soil Fortification and Incubation:

- Weigh a specific amount of the prepared soil (e.g., 1000 g) into individual containers (e.g., plastic pots).[5]
- Prepare a stock solution of analytical grade **penoxsulam** in a suitable solvent like acetonitrile.[5]
- Fortify the soil samples with the **penoxsulam** solution to achieve the desired application rates (e.g., 50 and 100 µg/g).[5]
- Thoroughly mix the fortified soil to ensure uniform distribution of the herbicide.
- Adjust the soil moisture to a specific level, such as field capacity (e.g., 1/3 bar tension), and maintain it throughout the experiment by adding distilled water as needed.[5]
- Incubate the soil samples in a controlled environment at a constant temperature (e.g., 15-25°C).[5]

## 3. Sampling:

- Collect soil subsamples from each replicate container at predetermined intervals (e.g., 0, 1, 5, 10, 15, 30, 45, and 60 days after treatment).[5]
- Store the collected samples frozen until analysis to prevent further degradation.

## 4. Residue Analysis:

- Extraction: Extract **penoxsulam** residues from the soil samples using an appropriate method. Common techniques include:
  - Liquid-Liquid Extraction (LLE): Shaking the soil with a solvent mixture (e.g., acetonitrile and water), followed by partitioning with a solvent like dichloromethane.[5]
  - Matrix Solid-Phase Dispersion (MSPD): Blending the soil sample with a solid support (e.g., Florisil) and eluting the analyte with a suitable solvent.[11]
- Cleanup and Concentration: The extract may require cleanup to remove interfering substances. The final extract is typically concentrated to a small volume using a rotary evaporator.[5][6]
- Quantification: Analyze the final extract to determine the concentration of **penoxsulam**. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[5][6][12]
  - HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is often used.[5][6]
  - Column: A C18 column (e.g., Agilent HC-C18) is typically employed for separation.[8]
  - Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid) is a common mobile phase.[8]
  - Detection: The detector is set to a specific wavelength (e.g., 230 nm) for optimal detection of **penoxsulam**.[12]
  - Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from analytical standards of known concentrations.

## 5. Data Analysis:

- Calculate the concentration of **penoxsulam** in the soil at each sampling time.
- Plot the natural logarithm of the concentration versus time.
- If the dissipation follows first-order kinetics, the data will fit a linear regression model.

- The dissipation rate constant (k) is determined from the slope of the regression line.
- The half-life ( $DT_{50}$ ) is calculated using the formula:  $DT_{50} = \ln(2) / k$ .<sup>[5]</sup>

## Field Soil Dissipation Study

Field studies provide a more realistic assessment of **penoxsulam**'s persistence under actual agricultural conditions.

### 1. Experimental Plot Setup:

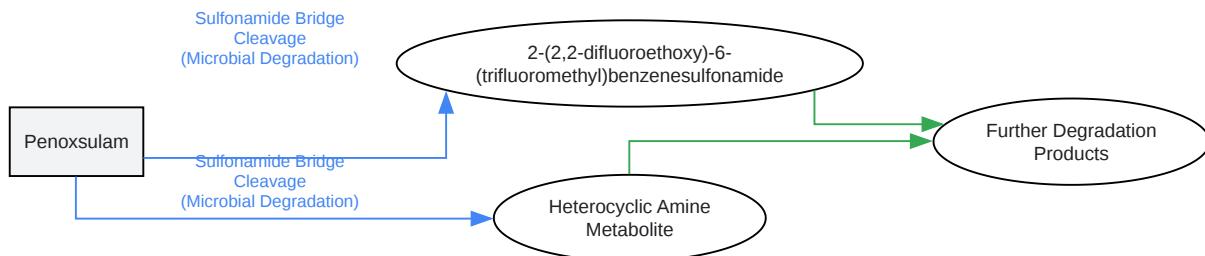
- Establish experimental plots in a suitable field location.
- The experimental design is typically a randomized block design with multiple replications.<sup>[6]</sup>

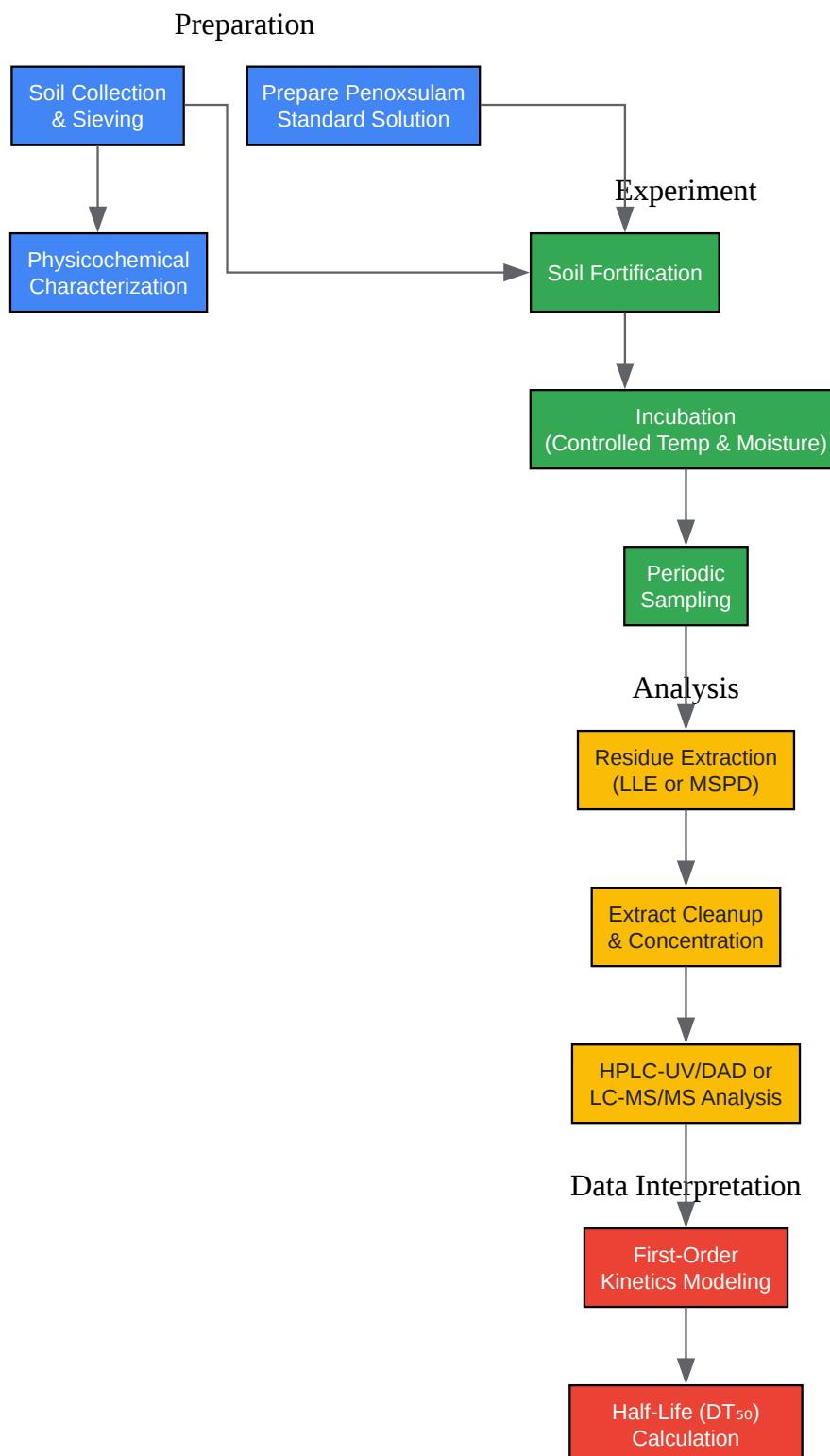
### 2. Herbicide Application:

- Apply **penoxsulam** at the desired rates to the plots using calibrated spray equipment to ensure uniform coverage.

### 3. Soil Sampling:

- Collect soil samples from the plots at various time intervals after application (e.g., 1, 5, 10, 20, 30, 60, 90 days, and at harvest).<sup>[6]</sup>
- Samples are typically collected from a specific soil depth (e.g., 0-20 cm).<sup>[6]</sup>


### 4. Residue Analysis and Data Interpretation:


- The collected soil samples are processed and analyzed for **penoxsulam** residues using the methods described in the laboratory protocol (Section 3.1.4).
- The half-life is calculated using the same first-order kinetics model as in the laboratory study.

## Visualizations

### Penoxsulam Degradation Pathway in Soil

The primary degradation pathway for **penoxsulam** in soil involves microbial action. A key step in this process is the cleavage of the sulfonamide bridge, leading to the formation of several metabolites.[\[1\]](#)[\[13\]](#) Photodegradation can also contribute to its dissipation.[\[1\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Persistence Behavior of Penoxsulam Herbicide in Two Different Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. krishikosh [krishikosh.egranth.ac.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of penoxsulam in flooded rice field soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of penoxsulam in soil and rice samples by matrix solid phase extraction and liquid-liquid extraction followed by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Penoxsulam Soil Persistence and Half-Life: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166495#penoxsulam-soil-persistence-and-half-life>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)